molecular formula C6H8ClFO2 B6312821 Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate CAS No. 727721-34-8

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate

Cat. No.: B6312821
CAS No.: 727721-34-8
M. Wt: 166.58 g/mol
InChI Key: BPHKGPOPPUFFMG-BAFYGKSASA-N
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Description

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a cyclopropane ring substituted with chlorine and fluorine atoms, and an ethyl ester group

Properties

IUPAC Name

ethyl (2S)-2-chloro-2-fluorocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3/t4?,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHKGPOPPUFFMG-BAFYGKSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C[C@]1(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with a halogenated alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion of starting materials to the desired product. The use of flow reactors allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or ozone in the presence of a suitable solvent.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopropanecarboxylates.

    Reduction: Cyclopropanol derivatives.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and as a probe for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity for the target enzymes. Additionally, the cyclopropane ring provides structural rigidity, which is crucial for its biological activity.

Comparison with Similar Compounds

Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate can be compared with other cyclopropane carboxylates such as:

  • Ethyl 2-chlorocyclopropanecarboxylate
  • Ethyl 2-fluorocyclopropanecarboxylate
  • Ethyl 2-bromocyclopropanecarboxylate

Uniqueness

The presence of both chlorine and fluorine atoms in this compound distinguishes it from other similar compounds. This dual substitution enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound for research and industrial applications.

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